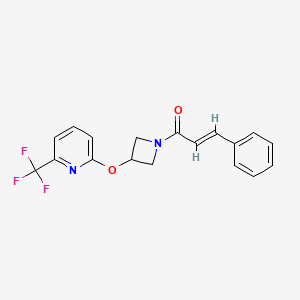

(E)-3-phenyl-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-phenyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-7-4-8-16(22-15)25-14-11-23(12-14)17(24)10-9-13-5-2-1-3-6-13/h1-10,14H,11-12H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTPOUPLTMVVPZ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-phenyl-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Molecular Structure

The compound features a trifluoromethyl group attached to a pyridine ring, an azetidine moiety, and a phenyl group. Its molecular formula is , with a molecular weight of approximately 348.325 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity in various compounds.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and the introduction of the trifluoromethyl group. The detailed synthetic route can be found in specialized literature and is crucial for producing compounds with high purity and yield .

Antiviral Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antiviral activity. For instance, pyrimidine-based compounds have shown effectiveness against HIV strains with low EC50 values, suggesting that similar mechanisms may be present in this compound .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural features have been reported to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

Study on Antiviral Efficacy

A recent investigation into the antiviral efficacy of related compounds highlighted their ability to reduce viral loads significantly in infected models. One study reported a reduction of more than 2-log viral load in mice treated with pyrimidine derivatives, suggesting that this compound may exhibit similar properties .

Safety Profile Assessment

In assessing the safety profile of related compounds, studies have shown favorable outcomes regarding toxicity when administered orally at high doses. For instance, one compound demonstrated no significant hERG channel inhibition, indicating a low risk for cardiac side effects . This aspect is crucial for considering this compound for therapeutic applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.325 g/mol |

| Antiviral Activity (EC50) | < 10 nM against HIV strains |

| Anticancer Activity | Induces apoptosis |

| Toxicity Profile | Low risk for hERG inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogues:

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethylpyridine group in the target and enhances lipophilicity and metabolic stability, which is critical for pharmacokinetics.

- Hydrogen Bonding: The ether oxygen in the target’s azetidine linkage may participate in hydrogen bonding, similar to hydroxyl groups in , but with weaker donor capacity .

Physicochemical and Electronic Properties

- Solubility : The target’s trifluoromethylpyridine and azetidine ether likely reduce water solubility compared to hydroxylated analogues in but improve membrane permeability.

- Conjugation Effects: The (E)-enone configuration maximizes π-conjugation, stabilizing the molecule and enhancing UV-vis absorption (similar to diphenylamino derivatives in ).

- Steric Effects: The azetidine’s compact structure minimizes steric hindrance compared to bulkier substituents like diphenylamino in .

Crystallographic and Validation Data

- Structural validation for analogues often employs SHELXL for refinement, ensuring accurate bond lengths/angles . For example, hydrogen-bonding patterns in and are critical for crystal packing.

Q & A

Q. Table 1: Key Synthetic Steps

| Step | Method | Conditions | Reference |

|---|---|---|---|

| Pyridine core | Three-component cyclization | NH₄OAc, 80–100°C, no aqueous NH₃ | |

| Azetidine functionalization | Nucleophilic substitution | RuCl₃ catalysis, polar aprotic solvent | |

| Enone formation | Aldol condensation | Base (e.g., KOtBu), THF, 0–25°C |

How is the stereochemistry (E/Z) of the α,β-unsaturated ketone moiety confirmed?

Basic Question

The E-configuration is determined via:

- NMR Spectroscopy : Coupling constants (J) between the α and β protons (typically ~15–16 Hz for trans [E] configuration) .

- X-ray Crystallography : Definitive structural assignment, as demonstrated for (E)-3-[4-(diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one, which confirmed planarity and conjugation .

- UV-Vis Spectroscopy : Conjugation in the enone system results in a λₘₐₐ ~300–350 nm, consistent with E-isomer stability .

What advanced techniques optimize the reaction yield for azetidine-pyridine coupling?

Advanced Question

Key variables include:

- Catalyst Selection : Transition-metal catalysts (e.g., RuCl₃) improve regioselectivity and reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Temperature Control : Reactions performed at 60–80°C balance kinetic control and thermal decomposition risks .

Contradiction Note : highlights that aqueous ammonia slows pyridine formation, suggesting anhydrous conditions are critical for high yields.

How can computational methods predict the reactivity of the enone moiety?

Advanced Question

Density Functional Theory (DFT) calculations:

- Electrophilicity Analysis : Predicts sites prone to nucleophilic attack (e.g., β-carbon of the enone) .

- Conjugation Effects : Delocalization of π-electrons in the E-isomer stabilizes the transition state for Michael additions .

- Solvent Modeling : COSMO-RS simulations assess solvent polarity effects on reaction pathways .

What methods resolve discrepancies in reported biological activity data?

Advanced Question

If antifungal/antibacterial activities vary across studies:

- Purity Assessment : Use HPLC (as in ) to rule out impurities.

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, microbial strains) .

- Metabolite Screening : LC-MS identifies degradation products that may interfere with bioactivity .

How is the trifluoromethyl group’s electronic impact on pyridine reactivity characterized?

Advanced Question

- Hammett Studies : Quantify electron-withdrawing effects (σₚ values) of -CF₃ using substituent constants .

- X-ray Crystallography : Compare bond lengths in pyridine rings (e.g., C-F vs. C-CF₃) to assess resonance/inductive effects .

- ¹⁹F NMR : Chemical shifts (~-60 ppm for -CF₃) indicate electronic environment changes .

What are the challenges in crystallizing this compound, and how are they addressed?

Advanced Question

- Crystal Packing : Bulky -CF₃ and azetidine groups hinder dense packing. Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane) .

- Polymorphism Screening : Vary temperature and antisolvents to isolate stable polymorphs .

- Data Collection : High-resolution synchrotron X-ray sources resolve weak diffraction patterns from flexible azetidine rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.